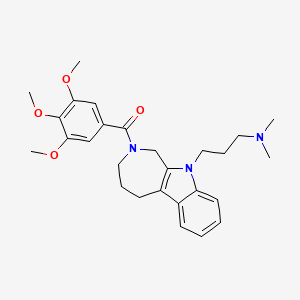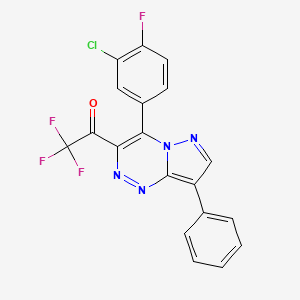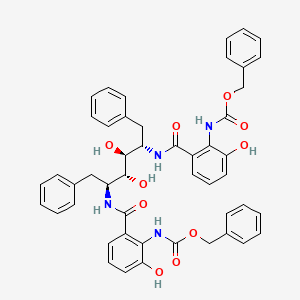
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbonyl, and amino groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- typically involves multi-step organic synthesis. The process may include:
Protection of Functional Groups: Protecting groups such as benzyl or tert-butyldimethylsilyl (TBDMS) are used to protect hydroxyl and amino groups during the synthesis.
Formation of Key Intermediates: Key intermediates are synthesized through reactions such as esterification, amidation, and reduction.
Deprotection and Final Assembly: The protecting groups are removed, and the final compound is assembled through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (R-NH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of carbonyl groups may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- can be compared with other similar compounds, such as:
L-Iditol Derivatives: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
L-Sorbitol Derivatives: Known for their use in pharmaceuticals and food industry, these compounds share some structural similarities but differ in their biological activity.
L-Mannitol Derivatives: Used as diuretics and in medical imaging, these compounds have unique properties compared to L-Altritol derivatives.
Conclusion
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- is a complex and versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
173094-19-4 |
|---|---|
Molekularformel |
C48H46N4O10 |
Molekulargewicht |
838.9 g/mol |
IUPAC-Name |
benzyl N-[2-[[(2S,3R,4S,5S)-3,4-dihydroxy-5-[[3-hydroxy-2-(phenylmethoxycarbonylamino)benzoyl]amino]-1,6-diphenylhexan-2-yl]carbamoyl]-6-hydroxyphenyl]carbamate |
InChI |
InChI=1S/C48H46N4O10/c53-39-25-13-23-35(41(39)51-47(59)61-29-33-19-9-3-10-20-33)45(57)49-37(27-31-15-5-1-6-16-31)43(55)44(56)38(28-32-17-7-2-8-18-32)50-46(58)36-24-14-26-40(54)42(36)52-48(60)62-30-34-21-11-4-12-22-34/h1-26,37-38,43-44,53-56H,27-30H2,(H,49,57)(H,50,58)(H,51,59)(H,52,60)/t37-,38-,43-,44+/m0/s1 |
InChI-Schlüssel |
QVWNKOGRGYJLQL-LTMXPJNISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)O)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)O)NC(=O)OCC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)O)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)O)NC(=O)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


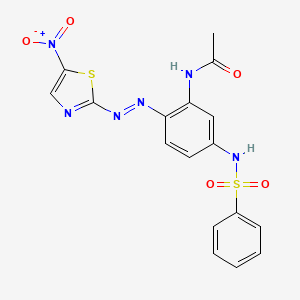
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

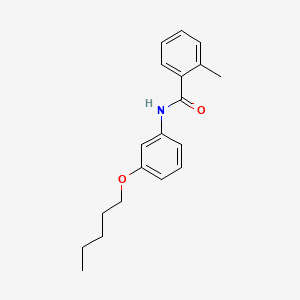


![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
